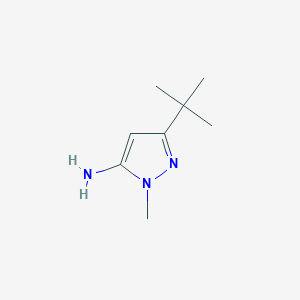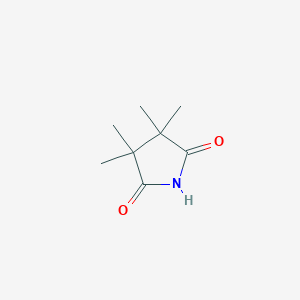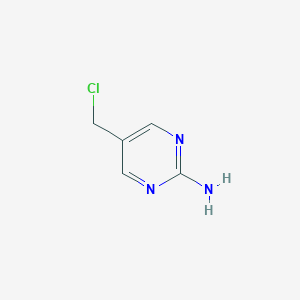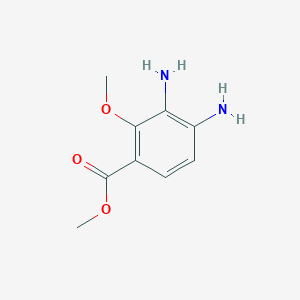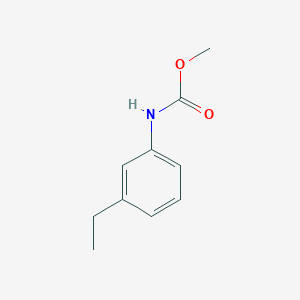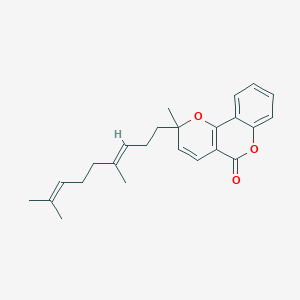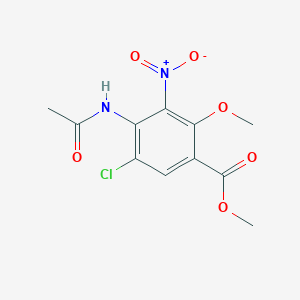![molecular formula C7H16N4 B048814 3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane CAS No. 124469-89-2](/img/structure/B48814.png)
3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane, commonly known as DMTB, is a heterocyclic compound that has gained attention in the scientific community due to its unique properties. DMTB is a bicyclic tetrazole that has been synthesized through various methods and has shown potential for applications in scientific research.
Mechanism Of Action
DMTB has been shown to act as a bidentate ligand, forming complexes with metals such as copper and zinc. These complexes have been studied for their potential use in the development of new materials and as catalysts in organic reactions. The mechanism of action of DMTB in these applications is still being studied.
Biochemical And Physiological Effects
The biochemical and physiological effects of DMTB have not been extensively studied. However, studies have shown that DMTB does not exhibit any toxic effects on mammalian cells at concentrations up to 100 μM. This suggests that DMTB may have potential for use in biological applications.
Advantages And Limitations For Lab Experiments
One advantage of using DMTB in lab experiments is its high purity and stability. DMTB has also been shown to form stable complexes with metals, making it useful in coordination chemistry. However, one limitation of using DMTB is its relatively high cost compared to other reagents.
Future Directions
There are many potential future directions for the use of DMTB in scientific research. One possible direction is the development of new materials using DMTB as a ligand. Another direction is the use of DMTB in the development of new catalysts for organic reactions. Additionally, further studies on the biochemical and physiological effects of DMTB may reveal new applications in the field of biology.
Synthesis Methods
DMTB can be synthesized through a number of methods, including the reaction of 3,7-dimethyl-1,5,7-triazabicyclo[4.3.0]non-5-ene with sodium azide and copper(I) iodide. Another method involves the reaction of 3,7-dimethyl-1,5,7-triazabicyclo[4.3.0]non-5-ene with sodium nitrite and sodium azide. These methods have been successful in producing DMTB with high yields and purity.
Scientific Research Applications
DMTB has been used in various scientific research applications, including as a reagent in organic synthesis and as a ligand in coordination chemistry. DMTB has also been used in the development of fluorescent sensors for the detection of metal ions. These applications have shown promise for the use of DMTB in the field of chemistry and materials science.
properties
CAS RN |
124469-89-2 |
|---|---|
Product Name |
3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane |
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3,7-dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H16N4/c1-8-3-10-5-9(2)6-11(4-8)7-10/h3-7H2,1-2H3 |
InChI Key |
QTSNWWOIHVKQHY-UHFFFAOYSA-N |
SMILES |
CN1CN2CN(CN(C1)C2)C |
Canonical SMILES |
CN1CN2CN(CN(C1)C2)C |
synonyms |
1,3,5,7-Tetraazabicyclo[3.3.1]nonane,3,7-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



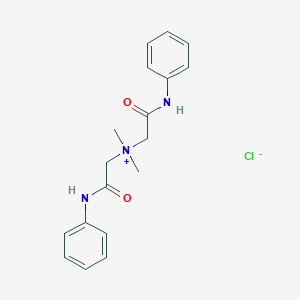

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)
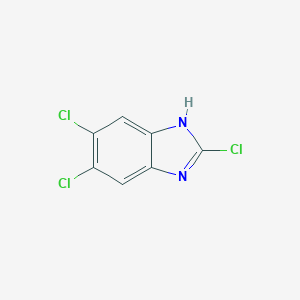
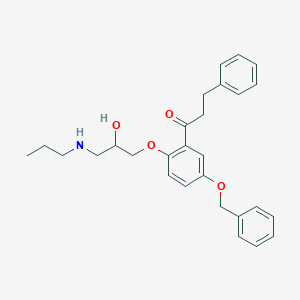
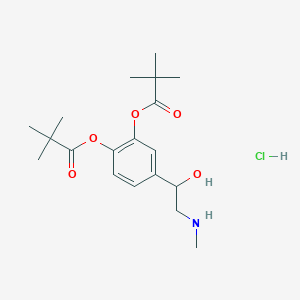
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
